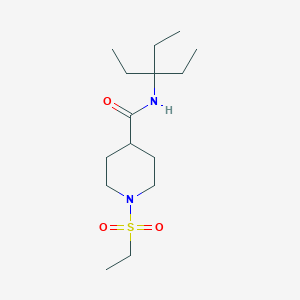![molecular formula C15H14ClNO5S B5398628 methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate](/img/structure/B5398628.png)
methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate is a chemical compound that belongs to the family of benzoic acid derivatives. It is a white crystalline powder that is used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate selectively inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are activated by PKC. The exact mechanism of action of methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate is still under investigation.
Biochemical and Physiological Effects:
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate is a highly selective inhibitor of PKC and has been extensively used in scientific research. It has several advantages such as its high potency, selectivity, and ease of use. However, it also has some limitations such as its potential toxicity and off-target effects. Careful consideration should be given to the concentration and duration of exposure to methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate in lab experiments.
Orientations Futures
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate has several potential future directions in scientific research. It could be further investigated for its therapeutic potential in various diseases such as cancer, diabetes, and Alzheimer's disease. It could also be used in combination with other drugs to enhance their therapeutic effects. In addition, further studies are needed to investigate the exact mechanism of action of methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate and its potential off-target effects.
Conclusion:
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate is a chemical compound that has been extensively used in scientific research for its various biochemical and physiological effects. It is a selective inhibitor of the PKC family of enzymes and has potential therapeutic applications in various diseases. However, careful consideration should be given to its potential toxicity and off-target effects in lab experiments. Further studies are needed to investigate its exact mechanism of action and its potential future directions in scientific research.
Méthodes De Synthèse
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate is synthesized by reacting 5-chloro-2-methoxybenzoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl iodide to give the final product.
Applications De Recherche Scientifique
Methyl 5-chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoate has been extensively used in scientific research for its various biochemical and physiological effects. It is commonly used as a selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of PKC has been shown to have therapeutic potential in various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 4-(benzenesulfonamido)-5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-21-14-9-13(12(16)8-11(14)15(18)22-2)17-23(19,20)10-6-4-3-5-7-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQVSNRZXZYCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({3-[4-(acetyloxy)-3-ethoxyphenyl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5398548.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide](/img/structure/B5398560.png)
![N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide](/img/structure/B5398568.png)
![5-fluoro-N,N-dimethyl-2-[((2S,5R)-5-{[methyl(pyridin-3-ylmethyl)amino]methyl}tetrahydrofuran-2-yl)methyl]pyrimidin-4-amine](/img/structure/B5398577.png)
![6-hydroxy-2-[2-(4-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5398584.png)

![1-{4-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5398597.png)
![N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide hydrochloride](/img/structure/B5398605.png)
![2,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5398608.png)


![1-(cyclobutylcarbonyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepane](/img/structure/B5398632.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5398640.png)